Pramipexole - 104632-26-0

Pramipexole

Catalog Number: EVT-279646
CAS Number: 104632-26-0
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pramipexole dihydrochloride monohydrate, commonly referred to as Pramipexole, is a synthetic aminobenzthiazole derivative. [] It functions as a dopamine agonist, demonstrating a high degree of selectivity for the dopamine D2 subfamily of receptors, particularly the D3 subtype. [] Pramipexole serves as a valuable tool in scientific research to investigate the dopaminergic system and its role in various physiological and pathological processes.

Levodopa

  • Compound Description: Levodopa is a dopamine precursor used to treat Parkinson's disease (PD) symptoms. It is often considered the gold standard treatment for PD. [, , , , , ]
  • Relevance: Levodopa is often used as a comparator drug in studies evaluating the efficacy and safety of Pramipexole. Several papers discuss how Pramipexole may delay the need for levodopa treatment or be used in combination with levodopa to improve motor symptoms and reduce complications. [, , , , , ]

Carbidopa

  • Compound Description: Carbidopa is a decarboxylase inhibitor that prevents the breakdown of levodopa outside the brain. It is often co-administered with levodopa to enhance its effectiveness and reduce side effects. [, ]
  • Relevance: Carbidopa is frequently mentioned alongside levodopa in studies comparing Pramipexole with standard PD treatments. The combination of carbidopa/levodopa serves as a reference point for assessing the efficacy and tolerability of Pramipexole. [, ]

Bromocriptine

  • Compound Description: Bromocriptine is an ergot-derived dopamine agonist used to treat PD and other conditions. [, , ]

Ropinirole

  • Compound Description: Ropinirole is a non-ergot dopamine agonist used to treat PD and restless legs syndrome (RLS). [, , , ]
  • Relevance: Ropinirole shares a similar mechanism of action with Pramipexole as both are non-ergot dopamine agonists. They are often compared in terms of efficacy, tolerability, and their impact on various symptoms in PD and RLS. [, , , ]

Pregabalin

  • Compound Description: Pregabalin is an alpha-2-delta ligand used to treat conditions like neuropathic pain, epilepsy, and RLS. []
  • Relevance: One study directly compared the efficacy and augmentation potential of Pramipexole and pregabalin in treating RLS. The research aimed to assess whether pregabalin, with its non-dopaminergic mechanism, could offer advantages over Pramipexole in managing RLS symptoms. []

Gabapentin

  • Compound Description: Gabapentin is an anticonvulsant and analgesic used to treat conditions such as epilepsy, neuropathic pain, and RLS. []
  • Relevance: In one case report, a patient experiencing a phototoxic rash from Pramipexole successfully switched to gabapentin for RLS treatment. This highlights gabapentin as a potential alternative for RLS management when Pramipexole is not tolerated. []

Fluoxetine

  • Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) antidepressant. []
  • Relevance: One study investigated the combined effects of Pramipexole and fluoxetine in a rat model of depression (forced swimming test). The research aimed to understand if co-administration could produce synergistic antidepressant effects, suggesting potential therapeutic applications of combining these drugs. []

Sertraline

  • Compound Description: Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. [, , , ]
  • Relevance: Similar to fluoxetine, sertraline was investigated alongside Pramipexole in a rat model of depression to explore potential synergistic effects. Additional research compared the efficacy and tolerability of Pramipexole and sertraline in treating depression in patients with PD. [, , , ]

Quetiapine

  • Compound Description: Quetiapine is an atypical antipsychotic used to treat conditions like schizophrenia and bipolar disorder. []
  • Relevance: In a case report, quetiapine was successfully used to manage psychosis induced by Pramipexole in a patient with PD. This highlights the potential role of quetiapine in managing adverse psychiatric effects associated with Pramipexole use. []

Amantadine

  • Compound Description: Amantadine is a drug with antiparkinsonian and antiviral properties, sometimes used to treat early PD symptoms. []
  • Relevance: In a case report discussing Pramipexole-induced psychosis, the patient was also receiving amantadine as part of their PD treatment regimen. Although not directly related to Pramipexole, amantadine’s presence in the treatment context provides context for understanding the overall medication management of the patient. []

Selegiline

  • Compound Description: Selegiline is a monoamine oxidase B (MAO-B) inhibitor used to treat PD symptoms. [, ]
  • Relevance: Like amantadine, selegiline was part of the patient’s treatment regimen in the Pramipexole-induced psychosis case report. Its presence offers insight into the overall medication management of PD and the potential for drug interactions. Studies also compare the efficacy of Pramipexole and selegiline in treating early PD. [, ]

(6S)-(-)-2-Amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole (Ethyl Pramipexole)

  • Compound Description: Ethyl Pramipexole is a structural analog of Pramipexole identified as a potential impurity during drug manufacturing. []
  • Relevance: This compound highlights the importance of monitoring for impurities during the production of Pramipexole. Further research is needed to understand the potential biological activity or toxicological profile of Ethyl Pramipexole. []

(6S)-(-)-2,6-Di-(n-propylamino)-4,5,6,7-tetrahydrobenzothiazole (Dipropyl Pramipexole)

  • Compound Description: Dipropyl Pramipexole is another structural analog of Pramipexole detected as a potential impurity in drug formulations. []
  • Relevance: Similar to Ethyl Pramipexole, the presence of Dipropyl Pramipexole emphasizes the importance of quality control during Pramipexole manufacturing. Further investigation is required to assess its potential biological or toxicological properties. []

14. Pramipexole Mannose Adduct* Compound Description: This compound is a result of a reaction between pramipexole and mannose, identified as an impurity in pramipexole formulations. []* Relevance: The pramipexole mannose adduct, along with the pramipexole ribose adduct, were found to have lower binding affinities to dopamine receptors D2 and D3 compared to Pramipexole. This information is crucial for understanding the potential impact of these impurities on the drug's efficacy and safety profile. []

15. Pramipexole Ribose Adduct* Compound Description: This compound is formed by the reaction between pramipexole and ribose, identified as an impurity in pramipexole formulations. []* Relevance: Similar to the mannose adduct, the pramipexole ribose adduct showed reduced binding affinity to dopamine receptors D2 and D3 compared to Pramipexole. Monitoring and controlling these adducts during manufacturing are crucial to ensure the drug's quality and safety. []

Piribedil

  • Compound Description: Piribedil is a non-ergot dopamine agonist used to treat PD symptoms. []
  • Relevance: Piribedil is another first-line treatment option for early PD and was compared to Pramipexole in a network meta-analysis. The analysis found no significant differences between the two drugs in terms of efficacy and safety, suggesting they may be equally viable options for managing early PD symptoms. []
Overview

Pramipexole is a medication primarily used in the treatment of Parkinson's disease and restless legs syndrome. It is classified as a non-ergoline dopamine agonist, which means it stimulates dopamine receptors in the brain, mimicking the effects of dopamine, a neurotransmitter that is deficient in individuals with Parkinson's disease. Pramipexole is known for its efficacy in alleviating symptoms associated with these conditions, thus improving the quality of life for patients.

Source and Classification

Pramipexole is derived from the class of compounds known as benzothiazoles. It is chemically identified as (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-N,N-dimethylpropan-2-amine. The compound is marketed under various brand names, including Mirapex and Sifrol, and is available in both immediate-release and extended-release formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of pramipexole involves several key steps, often utilizing methods that ensure high optical purity and minimal racemization.

  1. Chemoenzymatic Synthesis: A notable method includes a chemoenzymatic approach where the resolution of alcohols is achieved through enzymatic transformations. This method has been shown to yield high enantiomeric excess values, making it suitable for producing optically pure forms of pramipexole .
  2. Conventional Chemical Synthesis: Another common method involves reacting (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with n-propyl bromide in the presence of a base such as sodium carbonate or potassium carbonate in a polar organic solvent . This reaction typically leads to the formation of pramipexole with subsequent purification steps involving techniques like column chromatography.
  3. Isolation Techniques: After synthesis, pramipexole can be isolated in its dihydrochloride form using hydrochloric acid in alcohol solvents. The isolation process may also involve re-precipitation techniques using anti-solvents .
Molecular Structure Analysis

Structure and Data

The molecular structure of pramipexole can be represented as follows:

  • Chemical Formula: C10H13N3S
  • Molecular Weight: 209.29 g/mol
  • Structural Formula:
 S N 6 hydroxy 4 5 6 7 tetrahydrobenzo d thiazol 2 yl N N dimethylpropan 2 amine\text{ S N 6 hydroxy 4 5 6 7 tetrahydrobenzo d thiazol 2 yl N N dimethylpropan 2 amine}

The structure features a benzothiazole ring fused with a tetrahydrobenzothiazole moiety and an amine group that enhances its interaction with dopamine receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Pramipexole undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Dihydrochloride Salt: The reaction of pramipexole with hydrochloric acid results in the formation of pramipexole dihydrochloride, which is the commercially available form used in therapeutic applications .
  2. Electrochemical Behavior: Pramipexole can also be analyzed using electrochemical methods to study its oxidation-reduction behavior. Studies have shown that the electrochemical properties are influenced by pH levels during analysis .
Mechanism of Action

Process and Data

Pramipexole acts primarily as a dopamine D2 receptor agonist but also has affinity for D3 receptors. The mechanism involves:

  1. Dopamine Receptor Activation: By binding to these receptors, pramipexole mimics dopamine's effects, leading to improved motor function in Parkinson's disease patients.
  2. Neuroprotective Effects: Research indicates that pramipexole may have neuroprotective properties beyond its dopaminergic activity, potentially slowing disease progression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pramipexole exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and alcohols but insoluble in non-polar solvents.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Pramipexole is primarily used in clinical settings for:

  1. Treatment of Parkinson's Disease: It helps manage symptoms such as tremors, stiffness, and bradykinesia.
  2. Management of Restless Legs Syndrome: Pramipexole alleviates discomfort associated with this condition.
  3. Research Applications: Studies on pramipexole continue to explore its potential neuroprotective effects and applications in other neurological disorders.

Properties

CAS Number

104632-26-0

Product Name

Pramipexole

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1

InChI Key

FASDKYOPVNHBLU-ZETCQYMHSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Solubility

freely soluble in water
1.40e-01 g/L

Synonyms

2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.